![molecular formula C14H15N3O4S2 B2759225 Methyl 3-({2-[1-methyl-2-(2-thienylcarbonyl)hydrazino]acetyl}amino)-2-thiophenecarboxylate CAS No. 861212-57-9](/img/structure/B2759225.png)

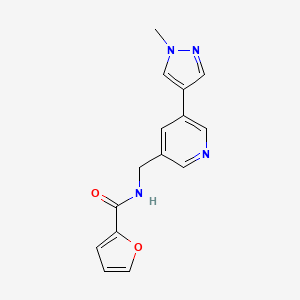

Methyl 3-({2-[1-methyl-2-(2-thienylcarbonyl)hydrazino]acetyl}amino)-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

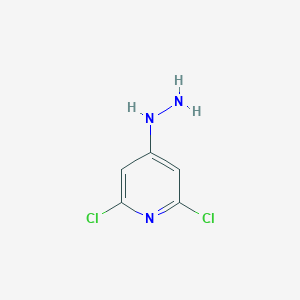

“Methyl 3-({2-[1-methyl-2-(2-thienylcarbonyl)hydrazino]acetyl}amino)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C14H15N3O4S2. It has an average mass of 353.417 Da and a mono-isotopic mass of 353.050385 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H15N3O4S2. This indicates that it contains 14 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Unfortunately, specific information such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-amino-2-thiophene carboxylate, a related compound, reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. These imidates, when treated with amines or hydrazines, yield [3,2-d]4(3H)thieno-pyrimidinones, which provide insights into cyclization mechanisms and the activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Chemical Reactions and Derivatives

The structural variations through reactions of the thiocarbonyl group have been explored, leading to the synthesis of derivatives like 2,3-dihydrothiazol-2-thiones and thiazolium iodides, which are precursors for further chemical transformations (Hanefeld & Wurtz, 2000).

Genotoxic and Carcinogenic Potentials

Thiophene derivatives, including those related to Methyl 3-({2-[1-methyl-2-(2-thienylcarbonyl)hydrazino]acetyl}amino)-2-thiophenecarboxylate, have been assessed for their genotoxic, mutagenic, and carcinogenic potentials. The genotoxic/mutagenic and carcinogenic potentials of these compounds were evaluated using in vitro and in silico methodologies, focusing on their interactions with cytochrome P450 (CYP450) and potential toxicological profiles (Lepailleur et al., 2014).

Functionalization and Sensing Applications

Microporous lanthanide-based metal-organic frameworks functionalized by dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups exhibit sensing activities and magnetic properties. These frameworks demonstrate gas adsorption properties, sensing capabilities towards nitrobenzene, acetone, Cu(2+) ions, and significant magnetocaloric effects, highlighting their potential in material science applications (Wang et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3-[[2-[methyl-(thiophene-2-carbonylamino)amino]acetyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S2/c1-17(16-13(19)10-4-3-6-22-10)8-11(18)15-9-5-7-23-12(9)14(20)21-2/h3-7H,8H2,1-2H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBZDHMMBUJOMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=C(SC=C1)C(=O)OC)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide](/img/structure/B2759142.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2759153.png)

![2-(2,4-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2759156.png)

![2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2759158.png)

![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2759160.png)

![2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759161.png)

![3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)